molecular formula C8H6ClF3 B1610087 2-Chloro-5-methylbenzotrifluoride CAS No. 80245-27-8

2-Chloro-5-methylbenzotrifluoride

Cat. No.: B1610087
CAS No.: 80245-27-8
M. Wt: 194.58 g/mol
InChI Key: CMXLWMLABMJODV-UHFFFAOYSA-N
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Description

2-Chloro-5-methylbenzotrifluoride is an organic compound with the molecular formula C8H6ClF3. It is a derivative of benzotrifluoride, where the benzene ring is substituted with a chlorine atom at the second position and a methyl group at the fifth position. This compound is used in various chemical reactions and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-5-methylbenzotrifluoride can be synthesized through several methods. One common method involves the chlorination of 5-methylbenzotrifluoride. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride to facilitate the substitution of a hydrogen atom with a chlorine atom at the second position of the benzene ring.

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The process may include steps such as distillation and recrystallization to purify the final compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methylbenzotrifluoride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like ethanol or water.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

    Substitution: Products include various substituted benzotrifluorides depending on the nucleophile used.

    Oxidation: Products include 2-chloro-5-methylbenzoic acid or 2-chloro-5-methylbenzaldehyde.

    Reduction: Products include 2-chloro-5-methylbenzyl alcohol or other reduced derivatives.

Scientific Research Applications

2-Chloro-5-methylbenzotrifluoride is used in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Medicine: The compound is investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-methylbenzotrifluoride depends on the specific reaction or application. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond with the benzene ring. In oxidation reactions, the methyl group is converted to a carboxyl or aldehyde group through the addition of oxygen atoms. The molecular targets and pathways involved vary based on the specific chemical or biological context.

Comparison with Similar Compounds

2-Chloro-5-methylbenzotrifluoride can be compared with other similar compounds such as:

    2-Chloro-5-nitrobenzotrifluoride: This compound has a nitro group instead of a methyl group, leading to different reactivity and applications.

    5-Chloro-2-methylbenzotrifluoride: The position of the chlorine and methyl groups are reversed, affecting the compound’s chemical properties and reactivity.

    2-Chloro-5-bromobenzotrifluoride: The presence of a bromine atom instead of a methyl group results in different chemical behavior and uses.

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of benzotrifluoride derivatives in chemical research and industry.

Properties

IUPAC Name

1-chloro-4-methyl-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3/c1-5-2-3-7(9)6(4-5)8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXLWMLABMJODV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90470798
Record name 2-Chloro-5-methylbenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80245-27-8
Record name 1-Chloro-4-methyl-2-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80245-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-methylbenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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